![molecular formula C15H19N5O2S B5518331 1-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5518331.png)
1-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine often involves multi-step chemical processes. For instance, Kumar et al. (2004) described the synthesis of a related compound through a five-step process starting from 4-OTBDPS-propiophenone, achieving a 30% overall yield and subsequent radiochemical modifications for potential imaging agent applications (Kumar et al., 2004). Another approach by Elavarasan et al. (2014) involved the treatment of 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile, highlighting the synthesis of novel tetrazole substituted piperidine derivatives (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Molecular Structure Analysis
The molecular structure of compounds within this family, including 1-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine, is often analyzed through crystallography and computational methods. Kumara et al. (2017) conducted single crystal X-ray diffraction studies alongside computational density functional theory (DFT) calculations to understand the reactive sites for electrophilic and nucleophilic nature of molecules, revealing significant intermolecular hydrogen bonds contributing to crystal packing (Kumara et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 1-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine and its derivatives can vary widely, including nucleophilic substitutions and reactions with various organic and inorganic reagents. Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, offering insights into the chemical versatility of related structures (Katoch-Rouse & Horti, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-22-13-7-5-12(6-8-13)20-15(16-17-18-20)23-11-14(21)19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIVHCFPMXROCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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